molecular formula C6H6N4O3 B14032579 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B14032579
M. Wt: 182.14 g/mol
InChI Key: BTZAPSTYKXEPGA-UHFFFAOYSA-N
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Description

3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[1,5-A]pyrazine core with a nitro group at the 3-position and a keto group at the 4-position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-azidooximes with dimethyl acetylenedicarboxylate, followed by reduction of the oximino group in the intermediates . This method provides a clean and efficient route to the target compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. Additionally, the compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to the presence of both a nitro group and a pyrazolo[1,5-A]pyrazine core, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

3-nitro-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C6H6N4O3/c11-6-5-4(10(12)13)3-8-9(5)2-1-7-6/h3H,1-2H2,(H,7,11)

InChI Key

BTZAPSTYKXEPGA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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